molecular formula C20H36N8O6 B14211736 Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 801240-83-5

Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No.: B14211736
CAS No.: 801240-83-5
M. Wt: 484.6 g/mol
InChI Key: NKTLJRANGNLDIB-KBPBESRZSA-N
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Description

Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its peptide-like structure, which includes amino acid residues and functional groups that contribute to its reactivity and biological activity.

Preparation Methods

The synthesis of Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route may start with the preparation of individual amino acid derivatives, followed by their sequential coupling using reagents such as carbodiimides or other coupling agents. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity. Industrial production methods may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: It may be used in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide can be compared with other similar compounds, such as:

    Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-L-ornithinamide: Lacks the diaminomethylidene group, leading to different reactivity and biological activity.

    Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(methylidene)-L-ornithinamide: Contains a methylidene group instead of diaminomethylidene, resulting in distinct chemical properties.

    Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(aminomethylidene)-L-ornithinamide: Features an aminomethylidene group, which affects its interaction with molecular targets.

Properties

CAS No.

801240-83-5

Molecular Formula

C20H36N8O6

Molecular Weight

484.6 g/mol

IUPAC Name

5-[[(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H36N8O6/c21-11-16(30)28-10-4-6-14(28)19(34)26-12-15(29)27-13(5-3-9-25-20(22)23)18(33)24-8-2-1-7-17(31)32/h13-14H,1-12,21H2,(H,24,33)(H,26,34)(H,27,29)(H,31,32)(H4,22,23,25)/t13-,14-/m0/s1

InChI Key

NKTLJRANGNLDIB-KBPBESRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCC(=O)O

Origin of Product

United States

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